molecular formula C8H6F4O2 B1399789 2-Fluoro-4-(trifluoromethoxy)benzyl alcohol CAS No. 1240257-07-1

2-Fluoro-4-(trifluoromethoxy)benzyl alcohol

Cat. No. B1399789
CAS RN: 1240257-07-1
M. Wt: 210.13 g/mol
InChI Key: BBHRDCVRVNBYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Fluoro-4-(trifluoromethoxy)benzyl alcohol” is a chemical compound with the CAS Number: 1240257-07-1. It has a molecular weight of 210.13 . It is also known by its IUPAC name, [2-fluoro-4-(trifluoromethoxy)phenyl]methanol . The compound is typically stored at ambient temperature and is available in a clear liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6F4O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a clear liquid at ambient temperature .

Scientific Research Applications

Benzylation of Alcohols

2-Fluoro-4-(trifluoromethoxy)benzyl alcohol has been utilized in the benzylation of alcohols. A study by Poon and Dudley (2006) demonstrated that 2-benzyloxy-1-methylpyridinium triflate, a stable organic salt, effectively converts alcohols into benzyl ethers upon warming, showing good to excellent yield across a range of alcohols (Poon & Dudley, 2006).

Synthesis of Fluorinated Heterocycles

In the field of synthesizing fluorinated heterocycles, 2-Fluoro-4-(trifluoromethoxy)benzyl alcohol plays a significant role. Parmar and Rueping (2014) developed a mild intramolecular fluoro-cyclisation reaction for benzylic alcohols and amines, using this compound to afford fluorinated heterocycles with 1,3-disubstitution (Parmar & Rueping, 2014).

Domino Reactions with Fluorinated Compounds

In a study conducted by Burger et al. (2001), the compound was used in domino reactions with 2-fluoro-3-trifluoromethylfurans and -thiophenes. This research highlighted the susceptibility of certain products obtained from nucleophilic substitution with benzyl alcohols to undergo rearrangements under mild conditions (Burger et al., 2001).

Synthesis of α-Trifluoromethyl α-Amino Acids

In another significant application, 2-Fluoro-4-(trifluoromethoxy)benzyl alcohol has been employed in the synthesis of α-trifluoromethyl α-amino acids with aromatic and heteroaromatic amino acids. Burger et al. (2006) demonstrated a new general route toward these compounds, indicating the versatility of 2-Fluoro-4-(trifluoromethoxy)benzyl alcohol in synthesizing complex organic molecules (Burger et al., 2006).

Photodegradation Studies

Wissiak et al. (2000) conducted a study on the photodegradation of halosubstituted benzyl alcohols, including 2-Fluoro-4-(trifluoromethoxy)benzyl alcohol, on semiconductor oxides. This research provided insights into the photodegradation mechanisms of such compounds, which is crucial in environmental chemistry and pollutant degradation (Wissiak, Šket, & Vrtacnik, 2000).

Anaerobic O-Demethylations

Stupperich et al. (1996) explored the anaerobic O-demethylations of various compounds, including fluoroanisols and 2-Fluoro-4-(trifluoromethoxy)benzyl alcohol. Their study provided insights into the mechanisms of O-demethylation under anaerobic conditions, which is relevant for understanding certain biochemical processes (Stupperich, Konle, & Eckerskorn, 1996).

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[2-fluoro-4-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHRDCVRVNBYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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